2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide
Description
2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide is a structurally complex compound featuring a benzodioxole moiety fused to a 2-oxoimidazolidine core, linked via an acetamide bridge to a 2-methylthiazole-substituted phenyl group. This design integrates heterocyclic motifs known for pharmacological relevance, including the benzodioxole (associated with metabolic stability) and thiazole (implicated in kinase inhibition and antimicrobial activity) .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-14-23-18(12-31-14)15-3-2-4-16(9-15)24-21(27)11-25-7-8-26(22(25)28)17-5-6-19-20(10-17)30-13-29-19/h2-6,9-10,12H,7-8,11,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHPSKZXCJDFBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CN3CCN(C3=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on existing literature, highlighting its synthesis, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzo[d][1,3]dioxole moiety : Known for its pharmacological properties.
- Imidazolidinone ring : Contributes to the compound's biological activity.
- Thiazole and phenyl groups : Enhance interaction with biological targets.
The molecular formula is with a molecular weight of approximately 364.4 g/mol.
Anticancer Activity
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through mitochondrial pathways, as evidenced by changes in Bcl-2 and Bax protein levels .
- Cytotoxicity Studies : In vitro assays demonstrated that derivatives of benzo[d][1,3]dioxole showed IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines (HepG2, HCT116, MCF7), outperforming standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The imidazolidinone component suggests potential antimicrobial properties:
- Broad-Spectrum Activity : Preliminary studies indicate that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial growth through ribosomal inhibition .
Case Studies
Several case studies have been documented regarding similar compounds:
- Study on Thiourea Derivatives : A related study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole which exhibited significant cytotoxicity against cancer cell lines while sparing normal cells .
- Oxazolidinones in Infection Models : Research on oxazolidinone derivatives indicated their potential in treating infections caused by resistant bacterial strains, highlighting the importance of structural modifications for enhanced bioactivity .
Summary of Findings
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound’s 2-oxoimidazolidine core distinguishes it from benzoimidazole-triazole hybrids (e.g., 9a–9e) and benzimidazole-thioacetamides (e.g., W1). This core may enhance hydrogen-bonding interactions with biological targets compared to triazole or thioether linkages .
- Unlike compound 28 (), which uses a benzyl linker, the target compound employs a phenylacetamide bridge, possibly modulating pharmacokinetic properties like membrane permeability .
Key Observations :
- The target compound’s synthesis likely shares similarities with compound 28 (), involving carbodiimide-mediated coupling for acetamide formation .
Pharmacological and Physicochemical Properties
Table 3: Hypothetical Activity Based on Structural Analogies
Key Observations :
- The benzodioxole moiety in the target compound may confer metabolic stability and mimic natural substrates of enzymes like IDO1 (indoleamine 2,3-dioxygenase 1), as seen in compound 28 .
- The 2-methylthiazole group could enhance selectivity for kinase targets compared to nitro- or bromo-substituted analogs, which may exhibit nonspecific cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
